Buclizine Hydrochloride Exhibits pH-Dependent Solubility that Defines its Biopharmaceutical Profile Relative to Class Expectations
The solubility of buclizine hydrochloride is strongly pH-dependent. A study of its crystalline forms (BCZHCl·H2O, BCZHCl) demonstrated that all evaluated forms are practically insoluble at pH values above 7.0, classifying it as a low-solubility compound in intestinal conditions [1]. This is a critical differentiator from other class members that may exhibit higher intestinal solubility.
| Evidence Dimension | Equilibrium Solubility (pH > 7.0) |
|---|---|
| Target Compound Data | Insoluble for all three crystal forms tested (BCZ-FB, BCZHCl, BCZHCl·H2O) |
| Comparator Or Baseline | Biopharmaceutics Classification System (BCS) criteria for 'high solubility' |
| Quantified Difference | Fails to meet the 'high solubility' definition, which requires the highest dose strength to be soluble in 250 mL of aqueous media over a pH range of 1.0-7.5 |
| Conditions | Six different aqueous media, as part of a dissolution and solubility study. |
Why This Matters
This low, pH-dependent solubility is a key physicochemical constraint that impacts oral bioavailability and requires careful formulation, distinguishing it from potentially more soluble analogs and directly affecting procurement for in vivo studies.
- [1] Bitencourt M, et al. Buclizine crystal forms: First Structural Determinations, counter-ion stoichiometry, hydration, and physicochemical properties of pharmaceutical relevance. Int J Pharm. 2020 Nov 15;589:119840. View Source
